N-(3-nitrobenzylidene)-4-phenoxyaniline
Description
N-(3-Nitrobenzylidene)-4-phenoxyaniline is a Schiff base compound formed by the condensation of 4-phenoxyaniline and 3-nitrobenzaldehyde. Its molecular structure features a nitro group (-NO₂) at the meta position of the benzylidene moiety and a phenoxy (-OPh) substituent on the aniline ring. This compound belongs to a broader class of aromatic Schiff bases, which are characterized by a C=N bond (imine linkage) and have applications in materials science, catalysis, and medicinal chemistry due to their electronic properties and biological activity .
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-6-4-5-15(13-17)14-20-16-9-11-19(12-10-16)24-18-7-2-1-3-8-18/h1-14H |
InChI Key |
STULDEFDOODCSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Crystal Structure: The molecule adopts a non-planar conformation, with a dihedral angle of ~31.6° between the benzylidene and aniline aromatic rings. The C=N bond length is ~1.28 Å, consistent with typical Schiff base double bonds .
- Intermolecular Interactions : Stabilized by C–H···O hydrogen bonds and π–π stacking (centroid-to-centroid distance: ~3.81 Å), contributing to its solid-state packing .
- Synthesis: Typically synthesized via refluxing 4-phenoxyaniline and 3-nitrobenzaldehyde in toluene using a Dean-Stark apparatus for azeotropic water removal, yielding ~80% product .
Comparison with Structurally Similar Compounds
2.1. N-(4-Nitrobenzylidene)-3,4-dimethylaniline
Structural Differences :
- Substitutions: A para-nitro group on the benzylidene ring and methyl groups (-CH₃) at the 3,4-positions of the aniline ring.
- Optical Properties: UV/Vis Absorption: Maximum one-photon absorption (OPA) at ~400 nm, shorter than N-(3-nitrobenzylidene)-4-phenoxyaniline (inferred λmax > 450 nm due to extended conjugation from the phenoxy group). Nonlinear Optical (NLO) Behavior: First hyperpolarizability (β) calculated at 12.5 × 10⁻³⁰ esu, suggesting moderate NLO activity .
Functional Implications :
- Methyl groups enhance solubility in non-polar solvents but reduce π-conjugation compared to the phenoxy group in the target compound.
2.2. N-(3-Methoxybenzylidene)-4-(phenyldiazenyl)aniline
Structural Differences :
- Methoxy (-OCH₃) substituent at the meta position of the benzylidene ring and an azo (-N=N-) linkage on the aniline ring.
- Electronic Effects: The azo group introduces strong electron-withdrawing character, red-shifting absorption to ~500 nm. Methoxy group provides weaker electron-donating effects compared to nitro or phenoxy groups.
2.3. 4-Nitro-N-(3-nitrophenyl)benzamide
Structural Differences :
- Amide (-CONH-) linkage instead of an imine (C=N) bond.
- Dual nitro groups on both aromatic rings.
- Crystallography :
2.4. N-(4-Phenoxyphenyl)aryl-carboxamide Derivatives
Structural Differences :
- Carboxamide (-CONH-) linkage and variable aryl groups (e.g., thiophene, benzothiophene).
- Synthesis : Prepared via Ullman coupling and amidation reactions, with yields ranging from 24% to 66% .
Pharmacological Potential:
- Demonstrated anticancer activity in vitro, attributed to the phenoxy-aniline scaffold’s ability to intercalate DNA .
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